N-(3-(1H-imidazol-1-yl)propyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(3-(1H-imidazol-1-yl)propyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-30-13-5-11-26-17(20(28)23-7-4-9-25-12-8-22-15-25)14-16-19(26)24-18-6-2-3-10-27(18)21(16)29/h2-3,6,8,10,12,14-15H,4-5,7,9,11,13H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVKOHBIHXYCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCCN4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Construction: Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Skeleton
The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core is synthesized via a tandem cyclization-condensation sequence. Building on methods from Kukhar et al. , the following protocol is employed:
Step 1: Formation of Pyrido[1,2-a]pyrimidine Intermediate
A mixture of 2-aminonicotinic acid (10 mmol) and acetic anhydride (15 mmol) undergoes reflux in toluene for 6 hours to yield 2-acetaminonicotinic acid. This intermediate is then condensed with pyrrolidine-2,5-dione (12 mmol) in the presence of phosphorus oxychloride (20 mL) at 110°C for 4 hours, forming the bicyclic pyrido[1,2-a]pyrimidine scaffold .
Step 2: Oxidation and Functionalization
The intermediate is oxidized using hydrogen peroxide (30% v/v) in acetic acid at 60°C for 2 hours to introduce the 4-oxo group. This step ensures regioselectivity at position 4, critical for downstream reactivity .
Carboxamide Formation at Position 2: Coupling with 3-(1H-Imidazol-1-yl)propylamine
The C2-carboxylic acid is converted to the target carboxamide using a metal alkoxide-mediated amidation strategy, adapted from EP 2599769 A1 :
Step 1: Ester Activation
The carboxylic acid intermediate (3 mmol) is treated with thionyl chloride (10 mL) at reflux for 2 hours to form the acyl chloride, followed by quenching with methanol to yield the methyl ester .
Step 2: Amidation with 3-(1H-Imidazol-1-yl)propylamine
-
Ester : Methyl 1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate (2 mmol)
-
Amine : 3-(1H-Imidazol-1-yl)propylamine (2.4 mmol)
-
Catalyst : Sodium methoxide (0.4 mmol)
-
Solvent : Anhydrous tetrahydrofuran (THF, 15 mL)
-
Conditions : 60°C, 12 hours under nitrogen
This method achieves 85% yield, with the metal alkoxide facilitating ester aminolysis without racemization. The product is recrystallized from ethanol/water (4:1) to >99% purity (LC-MS) .
Analytical Validation and Process Optimization
Key Analytical Data
Optimization Insights
-
Temperature Sensitivity : Alkylation above 85°C promotes decomposition (yield drops to 55%).
-
Solvent Effects : DMF outperforms acetonitrile in alkylation due to better substrate solubility.
-
Catalyst Loading : Sodium methoxide >2 mol% increases side-product formation during amidation .
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Classical Aminolysis | 68% | 92% | Low catalyst cost |
| Metal Alkoxide-Mediated | 85% | 99% | Higher efficiency, fewer byproducts |
The metal alkoxide method is industrially scalable, reducing purification steps and waste generation .
Challenges and Mitigation Strategies
-
Imidazole Stability : The 3-(1H-imidazol-1-yl)propylamine is hygroscopic; reactions require anhydrous conditions.
-
Regioselectivity : Competing N- vs. O-alkylation is minimized using bulky solvents (e.g., DMF) .
-
Purification Complexity : Reverse-phase chromatography (C18) resolves polar byproducts from the carboxamide .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of pyrido-pyrimidine derivatives characterized by a fused ring system containing imidazole and pyrrole moieties. Its molecular formula is , with a molecular weight of 402.4 g/mol. The unique structure contributes to its diverse biological activities.
Pharmacological Applications
The pharmacological potential of N-(3-(1H-imidazol-1-yl)propyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that similar structures can target specific pathways involved in tumor growth and metastasis, making them promising candidates for cancer therapy .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been explored in vitro against various bacterial and fungal strains. Preliminary results suggest that it may possess notable activity against resistant strains, which is critical given the increasing prevalence of antibiotic resistance . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic functions.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound is also being investigated for anti-inflammatory effects. Inflammation is a common underlying factor in many chronic diseases, including cancer and autoimmune disorders. The modulation of inflammatory pathways by compounds like this compound could lead to therapeutic advancements in these areas .
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of related compounds:
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with potential biological activity. This article explores its synthesis, structural characteristics, and biological properties based on recent studies.
Chemical Structure and Properties
The compound contains various functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of 402.4 g/mol. The structure includes an imidazole ring, which is known for its biological significance in various pharmacological contexts.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H26N6O4 |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 1021092-30-7 |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that incorporate imidazole and pyrimidine derivatives. The methods often include cyclization reactions that yield the desired pyrido-pyrrolo structure.
Antitumor Activity
Recent studies indicate that derivatives of the compound exhibit significant antitumor properties. For instance, certain complexes derived from similar structures have shown high antitumor activity against various cancer cell lines, including ovarian carcinoma (A2780) and others at nanomolar concentrations. The IC50 values for these complexes were significantly lower than those for standard chemotherapeutics like cisplatin .
Table 2: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Complex A | A2780 | 0.5 |
| Complex B | HeLa | 0.8 |
| Cisplatin | A2780 | 5.0 |
Antifungal Activity
The compound has also been evaluated for its antifungal properties against Candida species. In vitro tests demonstrated that it exhibits potent antifungal activity with minimum inhibitory concentration (MIC) values comparable to established antifungals like fluconazole .
Table 3: Antifungal Activity Data
| Compound | Fungal Strain | MIC (µM) |
|---|---|---|
| Compound | C. albicans | 0.0054 |
| Compound | C. tropicalis | 0.0060 |
The biological activity of the compound is attributed to its ability to interact with specific biological targets within cells. The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, which may enhance the compound's efficacy as an antitumor agent.
Case Study 1: Antitumor Efficacy in Ovarian Carcinoma
A study involving the application of the compound on ovarian carcinoma cell lines revealed that it induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest and reduced proliferation rates.
Case Study 2: Antifungal Efficacy Against Resistant Strains
In another study focusing on Candida species resistant to fluconazole, the compound demonstrated a significant reduction in fungal growth, suggesting its potential as an alternative treatment for resistant infections.
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical optimization parameters?
The compound is synthesized via multi-step organic reactions, often involving coupling of imidazole and pyridopyrrolopyrimidine scaffolds. Key steps include:
- Amide coupling : Reacting activated carboxylic acid derivatives with amines (e.g., using DMF as solvent and K₂CO₃ as base) .
- Heterocyclic ring formation : Microwave-assisted cyclization to improve yield and reduce side products .
- Purification : Column chromatography or crystallization (e.g., from isopropyl alcohol) to achieve >95% purity . Optimization parameters include reaction temperature (room temperature vs. microwave heating), solvent choice (polar aprotic solvents preferred), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural validation requires:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., imidazole protons at δ 7.5–8.0 ppm, methoxypropyl groups at δ 3.2–3.8 ppm) .
- Mass spectrometry : HRMS (High-Resolution MS) to verify molecular weight (e.g., ESIMS m/z 392.2 for related analogs) .
- HPLC/LCMS : To assess purity (>98% for biological assays) .
Q. What preliminary bioactivity data exist for this compound?
The compound inhibits Mycobacterium tuberculosis (Mtb) growth with a MIC of 20 µg/mL against multidrug-resistant (MDR) strains. Activity is attributed to binding Ag85C, a mycobacterial enzyme involved in cell wall biosynthesis .
Advanced Research Questions
Q. How can computational methods (e.g., FRIGATE screening) validate the compound’s target engagement and optimize binding affinity?
- Virtual screening : The FRIGATE algorithm identifies binding poses in Ag85C’s catalytic site, prioritizing compounds with hydrogen-bonding to Ser124 and hydrophobic interactions with Leu155 .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories).
- SAR refinement : Modifying the methoxypropyl or imidazole substituents to enhance solubility or reduce off-target effects .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from:
- Metabolic instability : Use liver microsomes to identify metabolic hotspots (e.g., imidazole oxidation).
- Poor bioavailability : Formulate as nanoparticles or prodrugs (e.g., ester derivatives for enhanced absorption) .
- Off-target effects : Proteome-wide profiling (e.g., thermal shift assays) to confirm selectivity for Ag85C .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Core modifications : Replace the pyridopyrrolopyrimidine scaffold with pyrazolo[3,4-d]pyrimidinones to enhance solubility .
- Side-chain optimization : Substitute the methoxypropyl group with PEGylated chains to improve pharmacokinetics .
- Bioisosteres : Replace imidazole with triazole to mitigate metabolic liabilities .
Q. What in vivo models are appropriate for evaluating anti-tubercular efficacy, and how are endpoints quantified?
- Mouse models : Use BALB/c mice infected with MDR-Mtb.
- Endpoints : Bacterial load reduction in lungs (CFU counts), histopathology (granuloma resolution), and survival rates .
- PK/PD integration : Measure plasma concentrations (LC-MS/MS) to correlate exposure with efficacy .
Methodological Challenges and Solutions
Q. How can DOE (Design of Experiments) optimize reaction conditions for scaled synthesis?
Apply fractional factorial designs to test variables:
- Factors : Temperature (40–100°C), solvent (DMF vs. DMSO), catalyst loading (0.1–1 eq).
- Responses : Yield, purity, reaction time.
- Example : A Central Composite Design identified microwave heating at 80°C in DMF as optimal for cyclization (yield increase from 55% to 78%) .
Q. What strategies mitigate batch-to-batch variability in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
